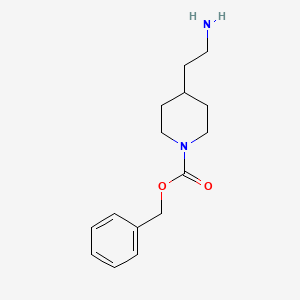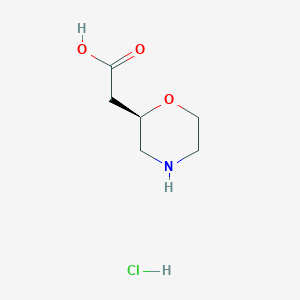
1,3-Dimethyl-1,1,2,2,3,3-hexaphenyltrisilane
概要
説明
1,3-Dimethyl-1,1,2,2,3,3-hexaphenyltrisilane is a unique organosilicon compound characterized by its three silicon atoms bonded to six phenyl groups and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1,1,2,2,3,3-hexaphenyltrisilane typically involves the reaction of hexaphenylcyclotrisilane with methyl lithium or methyl magnesium bromide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The process requires careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of reagents to achieve high yields and consistent quality.
化学反応の分析
Types of Reactions
1,3-Dimethyl-1,1,2,2,3,3-hexaphenyltrisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be performed using hydride donors such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups using electrophilic aromatic substitution reactions, often employing reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions to prevent side reactions.
Substitution: Halogens, sulfonyl chlorides; reactions often require a catalyst and are performed under controlled temperatures.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
科学的研究の応用
1,3-Dimethyl-1,1,2,2,3,3-hexaphenyltrisilane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Materials Science: Investigated for its potential use in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine: While specific biological applications are limited, organosilicon compounds are generally explored for their potential use in drug delivery systems and as biocompatible materials.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives due to its stability and reactivity.
作用機序
The mechanism of action of 1,3-Dimethyl-1,1,2,2,3,3-hexaphenyltrisilane involves its ability to undergo various chemical transformations due to the presence of silicon atoms bonded to phenyl and methyl groups. The silicon atoms can form stable bonds with other elements, allowing the compound to participate in a range of reactions. The phenyl groups provide steric hindrance, influencing the reactivity and stability of the compound.
類似化合物との比較
Similar Compounds
Hexaphenylcyclotrisilane: A precursor to 1,3-Dimethyl-1,1,2,2,3,3-hexaphenyltrisilane, characterized by three silicon atoms bonded to six phenyl groups.
1,1,2,2-Tetraphenyl-1,2-disilane: Similar structure but with two silicon atoms and four phenyl groups.
1,3-Dimethyl-1,3-diphenylurea: Contains silicon atoms bonded to phenyl groups but differs in the number of silicon atoms and overall structure.
Uniqueness
This compound is unique due to its three silicon atoms bonded to six phenyl groups and two methyl groups, providing a distinct combination of steric and electronic properties. This makes it particularly useful in applications requiring high thermal stability and resistance to oxidation.
特性
IUPAC Name |
bis[methyl(diphenyl)silyl]-diphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H36Si3/c1-39(33-21-9-3-10-22-33,34-23-11-4-12-24-34)41(37-29-17-7-18-30-37,38-31-19-8-20-32-38)40(2,35-25-13-5-14-26-35)36-27-15-6-16-28-36/h3-32H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPGYUGQAVECFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H36Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30776746 | |
| Record name | 1,3-Dimethyl-1,1,2,2,3,3-hexaphenyltrisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30776746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1590-86-9 | |
| Record name | 1,3-Dimethyl-1,1,2,2,3,3-hexaphenyltrisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30776746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-carboxybenzyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide](/img/structure/B3243625.png)



![N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine](/img/structure/B3243664.png)





![N'-[(E)-(2-bromophenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B3243691.png)
![8-Bromopyrrolo[1,2-a]pyrazine](/img/structure/B3243695.png)
![3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B3243699.png)
![5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2'-[1,3]dioxolane]-2-amine](/img/structure/B3243709.png)
